Sodium 3-(pyridin-2-YL)propanoate
Description
Sodium 3-(pyridin-2-yl)propanoate is a sodium salt of the carboxylic acid derivative featuring a pyridin-2-yl substituent attached to the propanoate backbone. Its molecular formula is C₈H₈NNaO₂, and it is structurally characterized by a pyridine ring linked to the β-carbon of the propanoate group (Figure 1). This compound is synthesized via catalytic hydrogenation of acrylate precursors (e.g., (E)-ethyl 3-(pyridin-2-yl)acrylate) followed by saponification to yield the sodium salt . Its high water solubility, attributed to the ionic sodium carboxylate group, makes it advantageous for pharmaceutical and biochemical applications, such as drug formulation or as a ligand in coordination chemistry.
Properties
Molecular Formula |
C8H8NNaO2 |
|---|---|
Molecular Weight |
173.14 g/mol |
IUPAC Name |
sodium;3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C8H9NO2.Na/c10-8(11)5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
SGAPPMZUEGDFOW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(pyridin-2-YL)propanoate typically involves the reaction of 3-(pyridin-2-YL)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(pyridin-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form 3-(pyridin-2-YL)propanol.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ion-exchange reactions can be carried out using various metal salts.
Major Products Formed:
Oxidation: Pyridine derivatives with different functional groups.
Reduction: 3-(pyridin-2-YL)propanol.
Substitution: Compounds with different cations replacing the sodium ion.
Scientific Research Applications
Sodium 3-(pyridin-2-YL)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Sodium 3-(pyridin-2-YL)propanoate involves its interaction with specific molecular targets. The pyridine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-(Pyridin-2-yl)propanoate
- Molecular Formula: C₁₀H₁₃NO₂
- Key Features : Ethyl ester derivative with a pyridin-2-yl group.
- Synthesis : Prepared via hydrogenation of (E)-ethyl 3-(pyridin-2-yl)acrylate using palladium on carbon under hydrogen pressure .
- Properties : Lower water solubility compared to the sodium salt due to the ester group. Commonly used as an intermediate in organic synthesis.
Sodium 2-(3-Methoxypyridin-2-yl)propanoate
- Molecular Formula: C₉H₁₁NO₃Na
- Key Features : Methoxy substituent at the 3-position of the pyridine ring.
- Applications : Likely used in medicinal chemistry for targeted drug design due to modified binding affinity.
Methyl 3-(2-Amino-5-Methylpyridin-3-yl)propanoate
- Molecular Formula : C₁₀H₁₃N₃O₂
- Key Features: Amino and methyl substituents on the pyridine ring.
- Properties: The amino group introduces hydrogen-bonding capability, useful in biochemical interactions. Lower solubility in aqueous media compared to sodium salts .
(2R)-2-Amino-3-(Pyridin-3-yl)propanoic Acid
- Molecular Formula : C₈H₁₀N₂O₂
- Key Features: Chiral amino acid derivative with a pyridin-3-yl group.
- Applications: Potential use in peptide synthesis or as a neurotransmitter analog due to structural similarity to aromatic amino acids .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Solubility and Bioavailability
- The sodium salt form of 3-(pyridin-2-yl)propanoate exhibits superior aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters), making it preferable for intravenous or oral drug delivery .
- Amino-substituted analogs (e.g., 2-amino-5-methylpyridin-3-yl) show reduced solubility but enhanced binding to biological targets, such as enzymes or receptors .
Pharmacological Relevance
- This compound’s ionic nature facilitates its use in metal coordination complexes, which are explored in anticancer or antimicrobial agents .
- Chiral amino acid derivatives (e.g., ) are critical in designing peptide-based therapeutics with high target specificity .
Biological Activity
Sodium 3-(pyridin-2-YL)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound is a sodium salt derivative of 3-(pyridin-2-YL)propanoic acid. Its molecular structure features a pyridine ring, which is known for its ability to interact with various biological targets. The presence of the sodium ion enhances its solubility and reactivity compared to its acid form.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including Chlamydia trachomatis, where it demonstrated selective inhibition without affecting host cell viability . This selectivity is crucial for developing targeted treatments for infections.
Anticancer Activity
This compound has shown promising anticancer properties in several studies. For instance, it has been part of hybrid compounds that displayed potent anti-proliferative effects against cancer cell lines such as HepG2 and MCF-7. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cells, with specific compounds causing significant G1 cell cycle arrest and increased apoptotic markers .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 9.5 | Induces apoptosis and G1 arrest |
| Hybrid Compound 1a | MCF-7 | 0.15 | CDK2/GSK3β inhibition |
| Hybrid Compound 13a | HepG2 | 0.396 | Dual inhibition of CDK2/GSK3β |
The mechanism by which this compound exerts its biological effects appears to involve interactions with specific enzymes and receptors. The pyridine moiety can modulate enzyme activities, particularly those involved in cell cycle regulation and apoptosis pathways. For example, compounds derived from this sodium salt have been shown to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .
Case Studies and Research Findings
- Inhibition of CDK Activity : A series of studies evaluated the inhibitory effects of sodium-based pyridine derivatives on CDK activity, demonstrating that certain hybrids could significantly reduce the proliferation of cancer cells by targeting these kinases .
- Antimicrobial Selectivity : Another study highlighted the selective antimicrobial action against C. trachomatis, emphasizing the compound's potential as a lead for developing new antibiotics that do not compromise host cell integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
